molecular formula C13H19N3O4 B5737449 1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylurea

1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylurea

Cat. No.: B5737449
M. Wt: 281.31 g/mol
InChI Key: WGMWSPWXXAOXJX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylurea is an organic compound characterized by the presence of a dimethoxyphenyl group and a morpholinylurea moiety. This compound is of interest due to its potential bioactive properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylurea typically involves the reaction of 3,4-dimethoxyaniline with isocyanates or carbamates under controlled conditions. One common method includes the use of 3,4-dimethoxyaniline and morpholine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of a urea moiety.

Uniqueness: 1-(3,4-Dimethoxyphenyl)-3-morpholin-4-ylurea is unique due to its combination of a dimethoxyphenyl group and a morpholinylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-morpholin-4-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-18-11-4-3-10(9-12(11)19-2)14-13(17)15-16-5-7-20-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMWSPWXXAOXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793312
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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